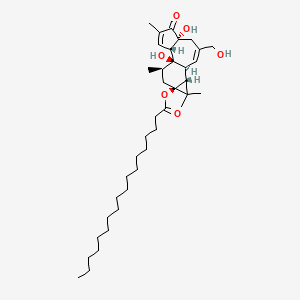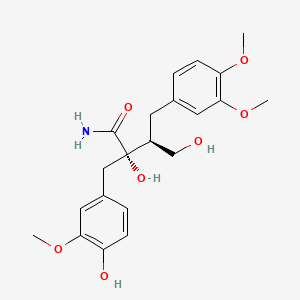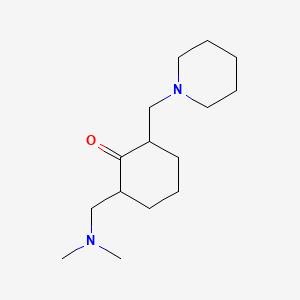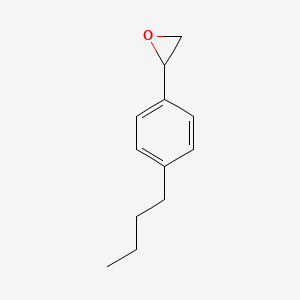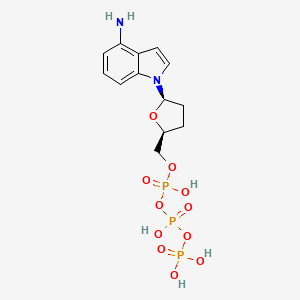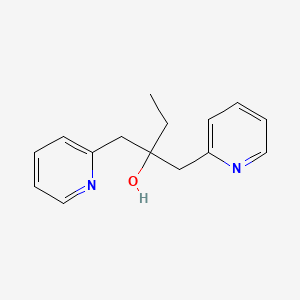
1-(Pyridin-2-yl)-2-((pyridin-2-yl)methyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 42807 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 42807 involves a series of chemical reactions that require precise conditions. Typically, the synthetic route includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 42807 is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistent quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
NSC 42807 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in the reactions involving NSC 42807 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from the reactions of NSC 42807 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.
Scientific Research Applications
NSC 42807 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: NSC 42807 is employed in studies involving cellular processes and biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: NSC 42807 is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 42807 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Conclusion
NSC 42807 is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and ability to undergo various chemical reactions make it a valuable asset in the fields of chemistry, biology, medicine, and industry. Further research and development may uncover even more applications and benefits of this intriguing compound.
Properties
CAS No. |
4664-17-9 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-pyridin-2-yl-2-(pyridin-2-ylmethyl)butan-2-ol |
InChI |
InChI=1S/C15H18N2O/c1-2-15(18,11-13-7-3-5-9-16-13)12-14-8-4-6-10-17-14/h3-10,18H,2,11-12H2,1H3 |
InChI Key |
AIIXGVSAQDKAGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=N1)(CC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



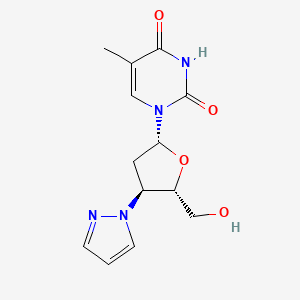
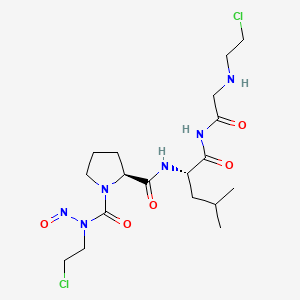
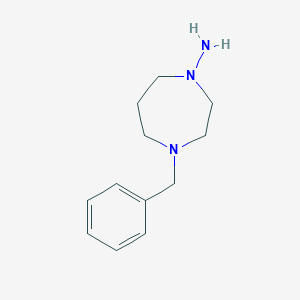

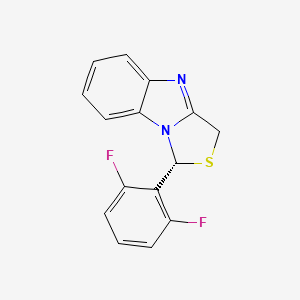
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
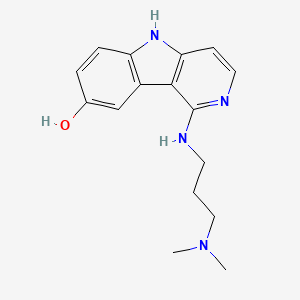
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
